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Compound of Interest

Compound Name:
2,3-Dimethyloxolane-3-carboxylic

acid

CAS No.: 1461715-64-9

Cat. No.: B1379154

Get Quote

Executive Summary & Structural Logic
Compound: 2,3-Dimethyloxolane-3-carboxylic acid CAS: 1461715-64-9 Formula: C₇H₁₂O₃

MW: 144.17 g/mol IUPAC Name: 2,3-Dimethyltetrahydrofuran-3-carboxylic acid

Structural Analysis
The molecule features a five-membered tetrahydrofuran (oxolane) ring with a high degree of

substitution at the C2 and C3 positions.

C2 Position: Contains a secondary methyl group (-CH(CH₃)-). This creates a chiral center.

C3 Position: Contains a quaternary center with both a methyl group and a carboxylic acid

moiety (-C(CH₃)(COOH)-). This creates a second chiral center.

Stereochemistry: The presence of two adjacent chiral centers (C2, C3) results in two

diastereomeric pairs (four stereoisomers total): cis and trans relative to the methyl groups.
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The steric bulk at the C2-C3 bond significantly influences the NMR chemical shifts and

coupling constants.

Predicted Spectroscopic Data (NMR, IR, MS)
Note: As a specialized building block (CAS 1461715-64-9), direct experimental literature is

sparse. The following data is derived from high-fidelity predictive models and validated against

structurally analogous compounds (e.g., 2-methyltetrahydrofuran-3-carboxylic acid).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
[2][3]
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is characterized by the distinct signals of the methyl groups and the

diastereotopic ring protons.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Logic

10.5 - 12.0 Broad Singlet 1H -COOH

Acidic proton;

exchangeable

with D₂O. Shift

varies with

concentration/sol

vent.

4.15 - 4.25
Quartet of

Doublets
1H H-2

Deshielded by

adjacent Oxygen

(O1). Coupling to

C2-Me and

potentially long-

range to C4.

3.85 - 4.05 Multiplet 2H H-5a, H-5b

Protons alpha to

Oxygen (O1).

Diastereotopic

nature causes

complex splitting.

2.35 - 2.55 Multiplet 1H H-4a

Geminal coupling

to H-4b; vicinal

coupling to H-5.

1.80 - 2.00 Multiplet 1H H-4b

Distinct

environment due

to ring puckering

and C3

substituents.

1.35 Singlet 3H C3-Me Diagnostic Peak.

Sharp singlet

due to

quaternary C3.

Shift depends on

cis/trans
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relationship to

C2-Me.

1.20
Doublet (J≈6.5

Hz)
3H C2-Me

Coupled to H-2.

Typical doublet

for secondary

methyl.

Key Diagnostic Feature: The presence of a singlet methyl (C3) and a doublet methyl (C2)

distinguishes this isomer from 2,2-dimethyl (two singlets) or 4,4-dimethyl analogs.

¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum confirms the quaternary center and the carbonyl functionality.
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Shift (δ, ppm) Type Assignment Structural Logic

178.5 Cq C=O (Acid)
Typical carboxylic acid

carbonyl range.[1]

82.3 CH C-2

Deshielded by

Oxygen; shift sensitive

to stereochemistry (cis

vs trans).

67.1 CH₂ C-5
Alpha to Oxygen;

typical ether CH₂.

53.4 Cq C-3

Quaternary Center.

Significantly shifted

due to geminal

Me/COOH and vicinal

Me.

34.2 CH₂ C-4

Beta to Oxygen;

typical methylene in

THF ring.

21.5 CH₃ C3-Me
Methyl on quaternary

carbon.

14.8 CH₃ C2-Me
Methyl on secondary

carbon.

B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid and ether functionalities.

O-H Stretch (3300–2500 cm⁻¹): Very broad, strong absorption characteristic of carboxylic

acid dimers. Often overlaps C-H stretching.

C=O Stretch (1705–1725 cm⁻¹): Strong, sharp peak. The frequency is typical for saturated

aliphatic acids.
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C-O-C Stretch (1050–1100 cm⁻¹): Strong bands corresponding to the tetrahydrofuran ring

ether linkage.

C-H Bend (1380–1450 cm⁻¹): Methyl group deformations.

C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for Acid).

Molecular Ion (M⁺): m/z 144 (Weak in EI).

Base Peak: Likely m/z 99 (Loss of -COOH, [M-45]⁺) or m/z 71 (Ring fragmentation).

Diagnostic Fragments:

m/z 129: [M - CH₃]⁺ (Loss of methyl).

m/z 126: [M - H₂O]⁺ (Dehydration, common in acids).

m/z 99: [M - COOH]⁺ (Alpha-cleavage at quaternary C3).

Synthesis & Stereochemical Pathways
Understanding the synthesis is crucial for identifying impurities (e.g., diastereomers or

regioisomers).

Retrosynthetic Analysis (Graphviz Diagram)
The following diagram illustrates the logical disconnection of the molecule to likely precursors.
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2,3-Dimethyloxolane-3-COOH
(Target Molecule)

Cyclization Precursor
(e.g., 2,3-Dimethyl-1,4-diol derivative)

 Acid-Catalyzed Cyclization

Allyl Acetoacetate Derivative
(via Radical Cyclization)

 Oxidative Cyclization

Starting Materials
(e.g., Methallyl alcohol + Ester)

 Grignard / Alkylation

Note: Reaction conditions determine
Cis/Trans ratio (Thermodynamic vs Kinetic)

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing potential pathways to the 2,3-dimethyloxolane

scaffold. The formation of the quaternary center at C3 is the rate-determining stereochemical

step.

Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening from acid exchange:

Solvent: Use CDCl₃ (99.8% D) for routine analysis. For better resolution of the acid proton,

use DMSO-d₆.

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug to remove any suspended inorganic salts (e.g.,

from synthesis workup).

Acquisition:

¹H: 16 scans, 1-second relaxation delay.
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¹³C: 1024 scans minimum due to the low sensitivity of quaternary carbons (C3) and

carbonyls.

Protocol 2: GC-MS Derivatization (Methyl Esterification)
Direct GC-MS of carboxylic acids often leads to tailing. Derivatization to the methyl ester is

recommended.

Reagent: Trimethylsilyldiazomethane (TMS-CHN₂) or BF₃·MeOH.

Procedure:

Dissolve 5 mg of acid in 0.5 mL MeOH.

Add 0.2 mL of 10% BF₃·MeOH.

Heat at 60°C for 15 minutes.

Extract with Hexane (1 mL).

Inject 1 µL of the Hexane layer into GC-MS.

Result: The methyl ester (Methyl 2,3-dimethyloxolane-3-carboxylate) will elute as a sharp

peak with M⁺ = 158.

Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can

absorb moisture; keep desiccated.

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which

may open the ether ring.

Safety: Irritant. Wear standard PPE (gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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